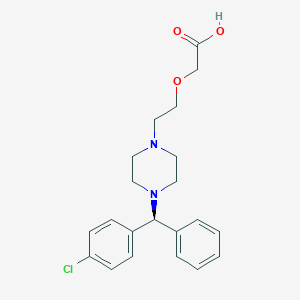

(S)-cetirizine

Cat. No. B155916

Key on ui cas rn:

130018-76-7

M. Wt: 388.9 g/mol

InChI Key: ZKLPARSLTMPFCP-NRFANRHFSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06046332

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.

Name

Jones reagent

Quantity

130 mL

Type

reactant

Reaction Step One

Name

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

|

|

Name

|

Jones reagent

|

|

Quantity

|

130 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

|

|

Name

|

|

|

Quantity

|

560 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

115 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

133.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[O-2].[Cr+6]

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise in a period of 2 hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Celite (100 g) was then added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred for 20 min

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a pad of celite (13×2 cm)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2:1 acetone-water (3×200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the most acetone from the combined filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a aqueous suspension

|

WASH

|

Type

|

WASH

|

|

Details

|

The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (500 ml) was added to the isolated middle oily layer

|

WASH

|

Type

|

WASH

|

|

Details

|

After being washed with dichloromethane (2×200 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (3×250 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic extract

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with charcoal (10 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of celite (13×2 cm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of solvent

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.8 g | |

| YIELD: PERCENTYIELD | 60% | |

| YIELD: CALCULATEDPERCENTYIELD | 60.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06046332

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.

Name

Jones reagent

Quantity

130 mL

Type

reactant

Reaction Step One

Name

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

|

|

Name

|

Jones reagent

|

|

Quantity

|

130 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

|

|

Name

|

|

|

Quantity

|

560 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

115 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

133.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[O-2].[Cr+6]

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise in a period of 2 hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Celite (100 g) was then added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred for 20 min

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a pad of celite (13×2 cm)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2:1 acetone-water (3×200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the most acetone from the combined filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a aqueous suspension

|

WASH

|

Type

|

WASH

|

|

Details

|

The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (500 ml) was added to the isolated middle oily layer

|

WASH

|

Type

|

WASH

|

|

Details

|

After being washed with dichloromethane (2×200 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (3×250 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic extract

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with charcoal (10 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of celite (13×2 cm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of solvent

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.8 g | |

| YIELD: PERCENTYIELD | 60% | |

| YIELD: CALCULATEDPERCENTYIELD | 60.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06046332

Procedure details

To a stirred suspension of hydroxyzine dihydrochloride (70.0 g, 0.156 mol) in acetone (560 ml), Jones reagent (130 ml, 0.351 mol), which was made by adding sulphuric acid (115 ml) to a solution of chromium trioxide (133.7 g) in water (250 ml) and adding water to the total volume of 500 ml, was added dropwise in a period of 2 hours. The stirring was continued for further 17 hours at room temperature. Isopropanol (10 ml) was added dropwise and the mixture was stirred for 1 hour. 25% aqueous NaOH solution (250 ml) was added slowly to adjust pH to ca. 12. Celite (100 g) was then added and the suspension was stirred for 20 min. The mixture was filtered through a pad of celite (13×2 cm) and washed with 2:1 acetone-water (3×200 ml). Evaporation of the most acetone from the combined filtrate gave a aqueous suspension. The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure was repeated 5 times. Water (500 ml) was added to the isolated middle oily layer. 5% HCl aqueous solution was used to adjust pH to ca 2. After being washed with dichloromethane (2×200 ml), the aqueous solution was adjusted to pH=6 with 25% NaOH solution and extracted with dichloromethane (3×250 ml). The combined organic extract was treated with charcoal (10 g) and filtered through a pad of celite (13×2 cm). Evaporation of solvent afforded the titled compound as a pale white foam (36.8 g, yield 60%) δH (CDCl3 ; 300 MHz) 13.73 (1H, br), 7, 14-7.36 (9H, m), 4.24 (1H, s), 3.95 (2H, s), 3.68-3.78 (2H, m), 3.09 (4H, br), 2.89-2.98 (2H, m), 2.62 (4H, br); δC (CDCl3 ; 75.47 MHz) 175.09, 141.33, 140.53, 132.93, 128.95, 128.89, 128.83, 127.56, 74.65, 70.23, 66.56, 56.72, 53.09, 49.24; Found: M+, 388.1544. C21H25Cl1N2O3 requires M, 388.1554.

Name

Jones reagent

Quantity

130 mL

Type

reactant

Reaction Step One

Name

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12])[CH2:5][CH2:4][N:3]([CH:13]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:2]1.Cl.Cl.CC(C)=[O:31].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>CC(C)=O.O.[O-2].[O-2].[O-2].[Cr+6].C(O)(C)C>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]2[CH2:2][CH2:1][N:6]([CH2:7][CH2:8][O:9][CH2:10][C:11]([OH:31])=[O:12])[CH2:5][CH2:4]2)=[CH:21][CH:22]=1 |f:0.1.2,3.4.5,7.8,11.12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

|

|

Name

|

Jones reagent

|

|

Quantity

|

130 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

|

|

Name

|

|

|

Quantity

|

560 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

115 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

133.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-2].[O-2].[O-2].[Cr+6]

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise in a period of 2 hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Celite (100 g) was then added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred for 20 min

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a pad of celite (13×2 cm)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2:1 acetone-water (3×200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the most acetone from the combined filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a aqueous suspension

|

WASH

|

Type

|

WASH

|

|

Details

|

The suspension was washed by ethyl acetate (100 ml) and 5% aqueous NaCl solution (100 ml) This washing procedure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (500 ml) was added to the isolated middle oily layer

|

WASH

|

Type

|

WASH

|

|

Details

|

After being washed with dichloromethane (2×200 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (3×250 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic extract

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with charcoal (10 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of celite (13×2 cm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of solvent

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.8 g | |

| YIELD: PERCENTYIELD | 60% | |

| YIELD: CALCULATEDPERCENTYIELD | 60.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |